The SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) platform allows in vivo incorporation of Arg-¹³C₆,¹⁵N₄ into nascent peptides. In this workflow:
Table 1: Mass Shifts for Universally Labeled Amino Acids in SILAC
| Amino Acid | Isotope Form | Mass Shift (Da) | Proteolytic Compatibility |
|---|---|---|---|
| Arginine | ¹³C₆,¹⁵N₄ | +10 | Trypsin cleavage at C-term |
| Lysine | ¹³C₆,¹⁵N₂ | +8 | Trypsin cleavage at C-term |
| Leucine | ¹³C₆,¹⁵N | +7 | Non-cleavable |
Maximizing labeling efficiency requires addressing biological and technical constraints:
Critical Parameters:
Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) serves as the cornerstone building block for SPPS of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄):
Table 2: Synthesis Metrics for TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) via SPPS
| Parameter | Standard SPPS | Isotope-Enhanced SPPS | Rationale |
|---|---|---|---|
| Coupling Yield | >99.5% | 98.7–99.2% | Steric hindrance from ¹³C/¹⁵N |
| Deprotection Efficiency | >99.8% | >99.8% | Unaffected by isotopic labeling |
| Total Crude Purity | 75–85% | 65–75% | Isotopic impurities accumulate |
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